6-Chloropyrido[4,3-c][1,5]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloropyrido[4,3-c][1,5]naphthyridine is a heterocyclic compound that belongs to the class of fused 1,5-naphthyridines. These compounds are known for their versatile applications in synthetic organic chemistry and medicinal chemistry due to their wide range of biological activities .
Preparation Methods
The synthesis of 6-Chloropyrido[4,3-c][1,5]naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10 . The reaction conditions typically involve refluxing the mixture to achieve the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
6-Chloropyrido[4,3-c][1,5]naphthyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include electrophilic and nucleophilic reagents, oxidizing agents, and reducing agents . For example, the compound can undergo nucleophilic substitution reactions to form different derivatives, which can be further functionalized for various applications . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloropyrido[4,3-c][1,5]naphthyridine has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is used as a scaffold for the development of drugs with various biological activities, including anticancer, anti-HIV, and antimicrobial properties . In chemistry, it serves as a ligand for the formation of metal complexes, which are used in catalysis and material science . Additionally, the compound has applications in the development of optical materials and sensors .
Mechanism of Action
The mechanism of action of 6-Chloropyrido[4,3-c][1,5]naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit certain enzymes or proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
6-Chloropyrido[4,3-c][1,5]naphthyridine can be compared with other similar compounds such as 1,6-naphthyridines and other fused 1,5-naphthyridines . These compounds share a similar core structure but differ in their functional groups and substitution patterns, which can lead to differences in their biological activities and applications . For example, 1,6-naphthyridines have been studied for their anticancer and anti-HIV properties, similar to this compound .
Properties
CAS No. |
923012-53-7 |
---|---|
Molecular Formula |
C11H6ClN3 |
Molecular Weight |
215.64 g/mol |
IUPAC Name |
6-chloropyrido[4,3-c][1,5]naphthyridine |
InChI |
InChI=1S/C11H6ClN3/c12-11-7-3-5-13-6-8(7)10-9(15-11)2-1-4-14-10/h1-6H |
InChI Key |
KKCXNJXULTYNRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=CN=C3)C(=N2)Cl)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.